Pyrithione

Vue d'ensemble

Description

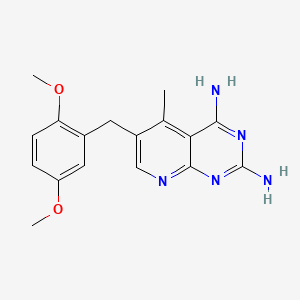

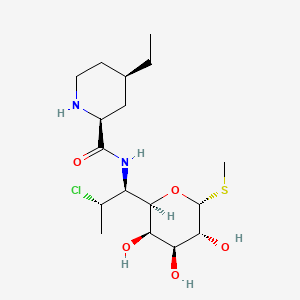

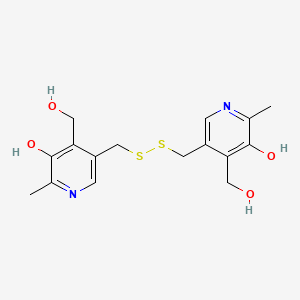

Il a été synthétisé pour la première fois en 1961 par Merck Laboratories en liant deux composés de vitamine B6 ensemble par un pont disulfure . Le pyritinol a été utilisé comme agent nootropique pour les troubles cognitifs et les troubles d'apprentissage chez les enfants, et il est également disponible sous forme de complément alimentaire dans certains pays .

Applications De Recherche Scientifique

Pyritinol has been extensively studied for its potential therapeutic applications. It has been shown to regulate signaling pathways of various neurotransmitters, including acetylcholine, γ-aminobutyric acid, and N-methyl-D-aspartate . Pyritinol also acts as an antioxidant and anti-inflammatory agent, reducing plasma viscosity and improving cerebral blood flow . It is indicated for improving cognition and memory, treating Alzheimer’s disease, multi-infarct dementia, and rheumatoid arthritis . Additionally, pyritinol has been investigated for its potential to enhance memory and cognitive function in both animal models and clinical studies .

Mécanisme D'action

Target of Action

Pyrithioxin, also known as pyridoxine disulfide or pyrithioxine , is a semi-synthetic molecule synthesized by combining two molecules of vitamin B6 (pyridoxine) with a disulfide linkage . It primarily targets the signaling pathways of various neurotransmitters including acetylcholine, γ-aminobutyric acid, N-methyl-D-aspartate, etc .

Mode of Action

Pyrithioxin interacts with its targets by regulating their signaling pathways . This regulation leads to changes in the function of these neurotransmitters, which can have various effects on the body. For example, it has been shown to act as an antioxidant and anti-inflammatory agent, and also reduces plasma viscosity .

Biochemical Pathways

Pyrithioxin affects numerous biochemical reactions by serving as a coenzyme . It has been reported to increase the activity of glucose-6-phosphate dehydrogenase, thereby increasing the flux of glucose to the d-arabitol biosynthesis pathway .

Pharmacokinetics

Pyrithioxin is rapidly absorbed after enteral administration . Maximum radioactivity concentration is reached 30–60 min after oral administration of 100 mg of 14C pyritinol HCl–H2O . The plasma elimination half-life of total radioactivity is 2.5 h (range 2–8 h) . The metabolites are eliminated in the form of their conjugates via the kidney . Total urine excretion amounted to 72.4–74.2% of the total dose within 24 h of oral or intravenous administration .

Result of Action

The action of Pyrithioxin results in various molecular and cellular effects. It is indicated in pediatric populations to treat learning disabilities, developmental dysphasia, postnatal hypoxia, and other cognitive disorders . In adults, it is indicated for improving cognition and memory, Alzheimer’s disease, multi-infarct dementia, and rheumatoid arthritis .

Action Environment

The action of Pyrithioxin can be influenced by various environmental factors. For example, it has been suggested that Pyrithioxin may be useful in learning and memory deficits due to malnutrition and environmental deprivation . Furthermore, it has been shown to prevent acute ethanol intoxication and may be a treatment option in the management of alcoholic hangovers .

Analyse Biochimique

Biochemical Properties

Pyrithioxin plays a significant role in biochemical reactions. It regulates signaling pathways of various neurotransmitters including acetylcholine, γ-aminobutyric acid, N-methyl-d-aspartate, etc . It also acts as an antioxidant and anti-inflammatory agent, and reduces plasma viscosity .

Cellular Effects

Pyrithioxin has profound effects on various types of cells and cellular processes. It crosses the blood-brain barrier, making its major clinical utility in brain-related disorders . It facilitates the recovery of cortical cholinergic deficit due to nucleus basalis lesions .

Molecular Mechanism

The molecular mechanism of Pyrithioxin involves its interaction with various biomolecules. It regulates signaling pathways of various neurotransmitters, indicating its binding interactions with these neurotransmitters . It also acts as an antioxidant, suggesting its role in the regulation of oxidative stress at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Pyrithioxin change over time in laboratory settings. It is rapidly absorbed after administration, with maximum radioactivity concentration reached 30–60 min after oral administration . The plasma elimination half-life of total radioactivity is 2.5 h (range 2–8 h) .

Dosage Effects in Animal Models

The effects of Pyrithioxin vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that Pyrithioxin has been used in animal studies to improve cognition and prevent and manage learning disabilities .

Metabolic Pathways

Pyrithioxin is involved in the metabolism of glucose and amino acids in the brain . It promotes the activity of glucose-6-phosphate dehydrogenase, indicating its interaction with this enzyme .

Transport and Distribution

Pyrithioxin is rapidly absorbed after administration, indicating its efficient transport within the body . It crosses the blood-brain barrier, suggesting its distribution to the brain .

Subcellular Localization

Given its ability to cross the blood-brain barrier, it is likely that it localizes to the brain cells .

Méthodes De Préparation

Le pyritinol est synthétisé en combinant deux molécules de pyridoxine avec une liaison disulfure. La méthode de préparation implique la réaction du chlorhydrate de pyridoxine avec un réactif formant un disulfure dans des conditions contrôlées . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires pour assurer la stabilité et la pureté du produit final .

Analyse Des Réactions Chimiques

Le pyritinol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du pyritinol peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des thiols .

Applications de la recherche scientifique

Le pyritinol a été largement étudié pour ses applications thérapeutiques potentielles. Il a été démontré qu'il régule les voies de signalisation de divers neurotransmetteurs, notamment l'acétylcholine, l'acide γ-aminobutyrique et le N-méthyl-D-aspartate . Le pyritinol agit également comme un antioxydant et un anti-inflammatoire, réduisant la viscosité plasmatique et améliorant le flux sanguin cérébral . Il est indiqué pour améliorer la cognition et la mémoire, traiter la maladie d'Alzheimer, la démence multi-infarctus et la polyarthrite rhumatoïde . De plus, le pyritinol a été étudié pour son potentiel à améliorer la mémoire et les fonctions cognitives chez les modèles animaux et dans les études cliniques .

Mécanisme d'action

Le mécanisme d'action du pyritinol implique ses effets cholinergiques, antioxydants et vasodilatateurs. Le pyritinol améliore les processus métaboliques pathologiquement réduits dans les tissus cérébraux en augmentant l'absorption et le métabolisme du glucose et en améliorant la résistance des tissus cérébraux à l'hypoxie . Il module également les niveaux de neurotransmetteurs et améliore l'utilisation du glucose cérébral, améliorant ainsi le métabolisme énergétique du cerveau .

Comparaison Avec Des Composés Similaires

Le pyritinol est similaire à d'autres agents nootropiques tels que le piracétam, la co-dergocrine, le méclophénoxate, la pentoxifylline et la nimodipine . Ces composés sont connus pour leurs effets améliorateurs de la cognition sans provoquer de sédation ou de stimulation. Le pyritinol est unique dans sa double action en tant qu'analogue de la vitamine B6 et un composé lié par un disulfure, ce qui contribue à son profil pharmacocinétique distinct et à son potentiel thérapeutique .

Propriétés

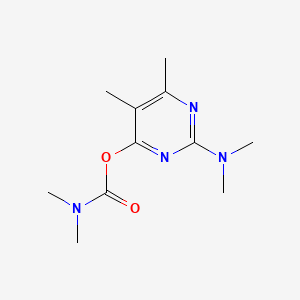

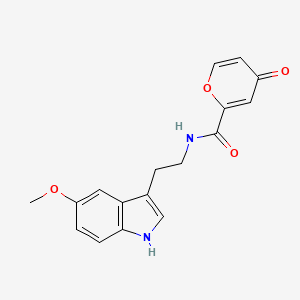

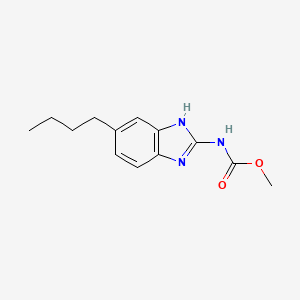

IUPAC Name |

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20/h3-4,19-22H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXLXDIJGIWWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048362 | |

| Record name | Pyrithioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098-97-1 | |

| Record name | Pyritinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyritinol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001098971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyritinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PYRITINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrithioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyritinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK5Q5FZH2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.